1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 346724-06-9
VCID: VC10838937
InChI: InChI=1S/C17H16Cl2N2O/c18-14-6-4-13(5-7-14)17(22)21-10-8-20(9-11-21)16-3-1-2-15(19)12-16/h1-7,12H,8-11H2
SMILES: C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C17H16Cl2N2O
Molecular Weight: 335.2 g/mol

1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine

CAS No.: 346724-06-9

Cat. No.: VC10838937

Molecular Formula: C17H16Cl2N2O

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine - 346724-06-9

Specification

CAS No. 346724-06-9
Molecular Formula C17H16Cl2N2O
Molecular Weight 335.2 g/mol
IUPAC Name (4-chlorophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C17H16Cl2N2O/c18-14-6-4-13(5-7-14)17(22)21-10-8-20(9-11-21)16-3-1-2-15(19)12-16/h1-7,12H,8-11H2
Standard InChI Key AFSBXBIGUYIJAI-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)Cl
Canonical SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a piperazine core substituted with a 4-chlorobenzoyl group at the N1 position and a 3-chlorophenyl group at the N4 position. This arrangement enhances lipophilicity, as evidenced by computational logP values, and influences its pharmacokinetic profile. Key spectroscopic data include:

  • IR Spectroscopy: Strong absorption bands at 1,636 cm1^{-1} (C=O stretch) and 1,350 cm1^{-1} (C-N stretch), confirming the acylated piperazine structure.

  • 1^1H NMR: Resonances at δ 2.90–4.31 ppm (piperazine protons) and δ 7.28–7.94 ppm (aromatic protons).

Thermodynamic and Solubility Characteristics

The compound’s melting point ranges between 63–65°C, and it exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) . Chlorine atoms at both aromatic rings contribute to its crystalline solid-state morphology, which facilitates purification via column chromatography.

Synthesis and Optimization Strategies

Nucleophilic Substitution Reaction

The synthesis involves reacting 1-(4-chlorobenzhydryl)piperazine with 4-chlorobenzoyl chloride in toluene under reflux conditions (80–100°C for 12 hours). Triethylamine serves as a base to neutralize HCl byproducts, achieving yields up to 92% . Critical parameters include:

  • Stoichiometry: A 1:1 molar ratio of piperazine derivative to benzoyl chloride.

  • Solvent Selection: Toluene optimizes reaction homogeneity and minimizes side reactions.

  • Purification: Sequential washes with water and methylene dichloride, followed by crystallization, yield >95% purity .

Industrial-Scale Production

Continuous flow reactors and automated systems enhance reproducibility and scalability. For instance, microwave-assisted cyclization reduces reaction times from 20 hours to 30 minutes while maintaining yields above 90%.

ParameterLaboratory ScaleIndustrial Scale
Reaction Time12 hours30 minutes
Yield92%94%
Purity>95%>98%

Pharmacological Applications and Biological Activity

Cytotoxicity Against Cancer Cell Lines

Derivatives of this compound demonstrate potent cytotoxicity across diverse cancer models. For example:

  • Liver Cancer (HepG2): IC50_{50} = 2.1 µM .

  • Breast Cancer (MCF7): IC50_{50} = 4.7 µM .
    Electron-withdrawing substituents (e.g., -CF3_3) enhance potency by 40%, likely through improved target binding.

Monoacylglycerol Lipase (MAGL) Inhibition

As a reversible MAGL inhibitor, the compound shows potential for treating neuroinflammation and chronic pain. Comparative studies reveal a Ki value of 0.65 µM, surpassing earlier analogs (Ki = 8.6 µM).

Antipsychotic Activity

Piperazine derivatives modulate dopamine receptors, with affinity for D2_2 autoreceptors (Ki_i = 12 nM) and serotonin 5-HT2A_{2A} receptors (Ki_i = 8 nM). This dual activity may mitigate extrapyramidal side effects common to traditional antipsychotics.

Mechanism of Action and Target Engagement

Enzyme Inhibition Dynamics

The compound’s chlorobenzoyl group interacts with MAGL’s catalytic triad (Ser122^{122}, Asp239^{239}, His269^{269}) via hydrogen bonding, blocking substrate access to the active site. Reversible inhibition preserves endocannabinoid homeostasis, unlike irreversible inhibitors that cause receptor desensitization.

Receptor Modulation

In dopaminergic pathways, the 3-chlorophenyl moiety stabilizes receptor conformations that reduce postsynaptic dopamine signaling, alleviating psychotic symptoms.

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